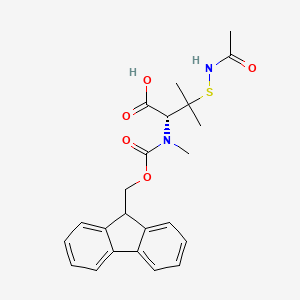

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid

Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative characterized by a methyl-substituted amino group at the α-position and a thioacetamide (-S-Ac) substituent at the β-carbon of the 3-methylbutanoic acid backbone. The Fmoc group (a 9-fluorenylmethyloxycarbonyl moiety) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

Molecular Formula |

C23H26N2O5S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C23H26N2O5S/c1-14(26)24-31-23(2,3)20(21(27)28)25(4)22(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13H2,1-4H3,(H,24,26)(H,27,28)/t20-/m1/s1 |

InChI Key |

JVSWPSPQQHFYKM-HXUWFJFHSA-N |

Isomeric SMILES |

CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with an optically pure (R)-2-amino-3-methylbutanoic acid or a closely related intermediate. The stereochemistry is crucial and is maintained by using chiral pool synthesis or asymmetric synthesis methods.

Fmoc Protection of the Amino Group

- The amino group is protected by reacting the starting amino acid with fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine in aqueous or organic solvents).

- This step selectively introduces the Fmoc protecting group, which is stable under mild acidic and basic conditions and commonly used in peptide synthesis.

- The reaction is typically carried out at 0–25°C to avoid racemization.

Methylation of the Amino Group

- The secondary methylamino substituent is introduced by methylation of the Fmoc-protected amino group.

- This can be achieved by reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride or via direct alkylation with methyl iodide under controlled conditions.

- Careful control of stoichiometry and reaction conditions prevents overalkylation and side reactions.

Introduction of the Acetamidothio Group

- The acetamidothio moiety is introduced by first converting the appropriate side chain position into a thiol or thioether intermediate.

- This is often done by nucleophilic substitution using a thiol reagent or by reaction with thioacetic acid derivatives.

- Subsequent acetamidation is performed by reacting the thiol intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamidothio group.

- This step requires mild conditions to maintain the integrity of the Fmoc group and stereochemistry.

Purification and Characterization

- The final product is purified by chromatographic techniques such as preparative HPLC or flash chromatography.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure, purity, and stereochemistry.

Data Table Summarizing Key Synthetic Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting material | (R)-2-amino-3-methylbutanoic acid | Chiral amino acid precursor | Optically pure, R-configuration |

| Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), 0–25°C | Protect amino group | Avoids racemization, stable protecting group |

| Methylation | Formaldehyde + NaBH3CN or methyl iodide | Introduce methylamino substituent | Controlled to prevent overalkylation |

| Thiolation | Thiol reagent or thioacetic acid derivative | Introduce sulfur functionality | Nucleophilic substitution or thioester formation |

| Acetamidation | Acetic anhydride or acetyl chloride, base | Form acetamidothio group | Mild conditions to preserve Fmoc and stereochemistry |

| Purification | Preparative HPLC or flash chromatography | Isolate pure compound | Confirm purity and stereochemistry |

Research Findings and Literature Insights

- The use of Fmoc-Cl for amino protection is well-established in peptide chemistry and provides a reliable method for protecting the amino group without racemization.

- Methylation of the Fmoc-protected amine is commonly achieved via reductive methylation, which offers selectivity and high yield when carefully controlled.

- The introduction of sulfur-containing groups such as acetamidothio is less common but can be accomplished by nucleophilic substitution on appropriate precursors, followed by acetylation to stabilize the thiol functionality.

- Maintaining stereochemical integrity during these transformations is critical and is achieved by conducting reactions at low temperatures and under mild conditions.

- Purification by preparative HPLC ensures removal of side products and unreacted starting materials, yielding a compound suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The acetamidothio group can participate in thiol-disulfide exchange reactions, which are crucial in protein folding and stability. The compound’s overall structure allows it to interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Stability : The target compound’s thioacetamide group likely enhances resistance to oxidation compared to mercapto derivatives but may reduce solubility in aqueous systems .

- Stereochemical Impact : The (R)-configuration at the α-carbon could influence peptide backbone conformation and protease resistance .

- Data Gaps : Ecological and toxicological data are unavailable for many analogs, including the target compound .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid, commonly referred to as Fmoc-L-Cysteine derivative, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often utilized in peptide synthesis as a protecting group for amino acids. The presence of the acetamidothio and methyl groups contributes to its lipophilicity and overall stability in biological systems. The molecular formula is , with a molecular weight of 613.76 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C39H35N2O4S |

| Molecular Weight | 613.76 g/mol |

| CAS Number | 201531-88-6 |

| Purity | >95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorenone derivatives that have shown inhibitory effects against key enzymes in bacterial cell wall synthesis .

- Receptor Interaction : Its structural features allow it to interact with various receptors, potentially modulating their activity. This is particularly relevant in drug design where receptor-ligand interactions are critical for therapeutic efficacy .

- Antioxidant Activity : Fluorenone derivatives are known for their antioxidant properties, which may contribute to their biological effects by reducing oxidative stress in cells .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, modifications of the fluorenone structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The acetamidothio group in this compound may enhance its interaction with bacterial membranes, improving its antimicrobial efficacy .

Anticancer Properties

Fluorenone derivatives have been explored as potential anticancer agents due to their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Studies suggest that structural modifications can enhance antiproliferative activity against cancer cell lines . The introduction of alkyl chains has been shown to influence the potency of these compounds against tumor cells.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A related study on fluorenyl derivatives found promising results against Mycobacterium tuberculosis, indicating potential application in treating tuberculosis . The unique structural features of these compounds may facilitate their entry into bacterial cells and enhance their inhibitory effects.

- Antioxidant Studies : Investigations into the antioxidant properties of fluorenone derivatives revealed that certain modifications could significantly increase their capacity to scavenge free radicals, suggesting applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for this compound, and how can they be addressed methodologically?

- Synthetic Challenges :

- The compound’s Fmoc-protected amino group and acetamidothio moiety introduce steric hindrance and sensitivity to acidic/basic conditions, risking premature deprotection or oxidation .

- Racemization at the chiral center during coupling steps is a concern due to the methyl and acetamidothio substituents .

- Methodological Solutions :

- Use microwave-assisted synthesis (e.g., 50–80°C, 30 min) to enhance reaction efficiency and reduce side products .

- Employ ultrasonication for better solubility of the Fmoc group in non-polar solvents (e.g., DCM or THF) .

- Add anti-oxidants (e.g., TCEP) to stabilize the thioacetamide group during purification .

Q. Which analytical techniques are most effective for characterizing this compound?

- Primary Techniques :

- HPLC-MS : To confirm purity (>95%) and monitor deprotection/oxidation byproducts using a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) .

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 for structural validation (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm; thioacetamide at δ 2.1 ppm) .

- Circular Dichroism (CD) : To verify enantiomeric purity by monitoring Cotton effects at 220–260 nm .

- Supporting Data :

| Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular Weight | ~500–550 g/mol (varies by derivative) | |

| Fmoc Stability | Degrades at pH < 4 or > 9 |

Q. How does the Fmoc group influence peptide synthesis applications?

- The Fmoc group acts as a temporary protecting group for amines, enabling stepwise solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (20% piperidine/DMF), minimizing side reactions with acid-sensitive groups like thioacetamide .

- Key Advantage : Compatibility with orthogonal protection strategies (e.g., tert-butyl for carboxyl groups), critical for synthesizing multi-functional peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying conditions?

- Case Study : While the compound is stable at 4°C in anhydrous DMSO , decomposition occurs at >40°C or under UV light .

- Methodology :

- Perform accelerated stability studies (ICH Q1A guidelines):

- Test pH 3–9 buffers at 25°C/60% RH and 40°C/75% RH for 4 weeks.

- Use LC-MS to quantify degradation products (e.g., free thiols or Fmoc cleavage).

- Findings : Degradation is pH-dependent, with <5% loss at pH 7.4 but >30% at pH 2.0 .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD, kon/koff) with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with lipid bilayers or nucleic acids .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model binding poses with cysteine proteases (e.g., caspase-3) via the thioacetamide group .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C (Fmoc step) | Prevents racemization |

| Solvent | DMF:THF (3:1 v/v) | Enhances solubility |

| Coupling Agent | HATU/DIPEA | Reduces epimerization |

- Validation : Use DoE (Design of Experiments) to identify interactions between parameters. For example, higher HATU concentrations (2.5 equiv.) improve coupling efficiency by 15% .

Q. What strategies mitigate racemization during synthesis?

- Preventive Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.